Methyl 2-methoxybenzoate

Pest Management Spatial Repellency Structure-Activity Relationship

Methyl 2-methoxybenzoate (methyl o-anisate, CAS 606-45-1) is an aromatic ester belonging to the o-methoxybenzoic acid and derivatives class. It is a colorless to pale yellow liquid with a warm, herbaceous, floral, and spicy odor.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 606-45-1
Cat. No. B147192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methoxybenzoate
CAS606-45-1
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)OC
InChIInChI=1S/C9H10O3/c1-11-8-6-4-3-5-7(8)9(10)12-2/h3-6H,1-2H3
InChIKeyPFYHAAAQPNMZHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityvery slightly soluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Methyl 2-Methoxybenzoate (CAS 606-45-1): Technical Profile and Procurement Considerations


Methyl 2-methoxybenzoate (methyl o-anisate, CAS 606-45-1) is an aromatic ester belonging to the o-methoxybenzoic acid and derivatives class [1]. It is a colorless to pale yellow liquid with a warm, herbaceous, floral, and spicy odor [2]. The compound is used as a flavoring agent, fragrance ingredient, and synthetic intermediate [1]. Its ortho-substitution pattern imparts distinct physicochemical and biological properties compared to its meta- and para-isomers [1].

Why Methyl 2-Methoxybenzoate Cannot Be Readily Substituted by Its Meta- or Para-Isomers


The position of the methoxy group on the aromatic ring profoundly influences the compound's physicochemical properties, biological activity, and sensory profile. For example, the ortho-substituted methyl 2-methoxybenzoate (CAS 606-45-1) exhibits a higher logP (2.06) compared to its meta-isomer methyl 3-methoxybenzoate (logP 1.86), indicating greater lipophilicity [1][2]. Furthermore, direct comparative studies demonstrate that methyl 2-methoxybenzoate and methyl 3-methoxybenzoate, while both showing strong repellency against bed bugs, may have distinct efficacy profiles and durations of effect [3]. Substituting one isomer for another without considering these quantifiable differences can compromise experimental reproducibility, product performance, and regulatory compliance in fragrance and flavor applications [1][3].

Quantitative Differentiation of Methyl 2-Methoxybenzoate from Closest Analogs


Superior Spatial Repellency Against Bed Bugs Compared to Methyl Benzoate and Meta-Isomer

In a head-to-head study using EthoVision video tracking, methyl 2-methoxybenzoate (M2MOB) and methyl 3-methoxybenzoate (M3MOB) demonstrated the strongest spatial repellent effects against the common bed bug (Cimex lectularius) [1]. M2MOB exhibited a mean repellency of 85.6% (± 5.2%) at 1 mg/mL, significantly higher than the parent compound methyl benzoate (MB) which showed only 52.3% (± 6.1%) at the same concentration [1]. While M2MOB and M3MOB had comparable peak repellency, M2MOB displayed a longer duration of repellency against both susceptible and pyrethroid-resistant bed bug strains [1].

Pest Management Spatial Repellency Structure-Activity Relationship

High-Yield Synthesis Using a Green Chemistry Approach with Zeolite Catalyst

A published synthesis method using zeolite NaY-Bf as a catalyst achieved a 98% yield for methyl 2-methoxybenzoate [1]. This represents a highly efficient, green chemistry approach compared to traditional methods that may use less environmentally friendly reagents or lower yields [1]. The reaction proceeds via esterification of 2-methoxybenzoic acid with methanol or dimethyl carbonate at 200°C for 5 hours in an autoclave [1].

Green Chemistry Synthetic Efficiency Catalysis

Higher Lipophilicity (logP) Enables Enhanced Membrane Permeability Compared to Meta-Isomer

Methyl 2-methoxybenzoate has a calculated logP of 2.06 (ALOGPS), which is higher than that of its meta-isomer methyl 3-methoxybenzoate (logP 1.86) [1][2]. This difference of 0.2 logP units translates to the ortho-isomer being approximately 1.6 times more lipophilic, which can significantly influence membrane permeability, bioavailability, and distribution in biological systems [1][2].

Physicochemical Properties Lipophilicity Drug Design

Established Safety Profile for Flavor and Fragrance Use at Current Intake Levels

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated methyl 2-methoxybenzoate and concluded there is 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This positive safety assessment, coupled with a Cramer Class I (low toxicity) classification [2], distinguishes it from some analogs that may have more restrictive use levels or require additional toxicological data for regulatory approval [1][2].

Safety Assessment Regulatory Compliance Flavor Ingredient

Recommended Application Scenarios for Methyl 2-Methoxybenzoate Based on Quantitative Evidence


Development of Next-Generation Bed Bug Repellents

Given its superior spatial repellency of 85.6% (± 5.2%) at 1 mg/mL against Cimex lectularius, which is significantly higher than the 52.3% (± 6.1%) exhibited by methyl benzoate [1], methyl 2-methoxybenzoate is a prime candidate for formulating non-toxic, botanical-based repellent products. Its demonstrated efficacy against pyrethroid-resistant strains [1] further positions it as a valuable tool in integrated pest management strategies where resistance to conventional insecticides is a concern.

High-Efficiency, Green Synthesis of Fine Chemicals

The ability to achieve a 98% yield using a zeolite-catalyzed, green chemistry approach [1] makes methyl 2-methoxybenzoate an economically and environmentally attractive building block for pharmaceutical and agrochemical synthesis. This high-yielding method reduces waste and cost, making it a preferred starting material for large-scale production of complex molecules where the ortho-methoxybenzoate moiety is a key pharmacophore or structural element.

Flavor and Fragrance Formulations with Enhanced Lipophilicity

For applications where a more lipophilic, membrane-permeable aroma chemical is desired, methyl 2-methoxybenzoate's logP of 2.06 [1] offers a quantifiable advantage over its less lipophilic meta-isomer (logP 1.86) [2]. This property may influence the substantivity and release profile of the fragrance in products such as fine fragrances, personal care items, and air fresheners. Its established safety profile [3] allows for confident use in consumer products at permitted levels.

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